molecular formula C16H18O3 B1465663 (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol CAS No. 36801-17-9

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol

Cat. No.: B1465663
CAS No.: 36801-17-9
M. Wt: 258.31 g/mol
InChI Key: YJRCEIRFLINPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol is an organic compound with the molecular formula C16H18O3 It is characterized by the presence of two methoxy groups and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxy-2-methylphenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxy-2-methylbenzaldehyde, while reduction may produce 4-methoxy-2-methylphenylmethanol .

Scientific Research Applications

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-11-10-14(19-3)8-9-15(11)16(17)12-4-6-13(18-2)7-5-12/h4-10,16-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRCEIRFLINPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol
Reactant of Route 3
Reactant of Route 3
(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.